N-Dihydrocinnamoylaminocaproic Acid
Overview
Description
6-(3-phenylpropanoylamino)hexanoic Acid is an organic compound with the molecular formula C15H21NO3 It is a derivative of hexanoic acid, where the amino group is substituted with a 3-phenylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-phenylpropanoylamino)hexanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with hexanoic acid and 3-phenylpropanoic acid.
Amidation Reaction: Hexanoic acid is first converted to its corresponding amine, 6-aminohexanoic acid, through a reduction reaction.
Acylation: The 6-aminohexanoic acid is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in 6-(3-phenylpropanoylamino)hexanoic Acid.
Industrial Production Methods
Industrial production of 6-(3-phenylpropanoylamino)hexanoic Acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-phenylpropanoylamino)hexanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces amines.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
6-(3-phenylpropanoylamino)hexanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-phenylpropanoylamino)hexanoic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
6-aminohexanoic acid: A precursor in the synthesis of 6-(3-phenylpropanoylamino)hexanoic Acid.
3-phenylpropanoic acid: Another precursor used in the synthesis.
Hexanoic acid: The parent compound from which 6-(3-phenylpropanoylamino)hexanoic Acid is derived.
Uniqueness
6-(3-phenylpropanoylamino)hexanoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its precursors and other similar compounds.
Properties
IUPAC Name |
6-(3-phenylpropanoylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-14(11-10-13-7-3-1-4-8-13)16-12-6-2-5-9-15(18)19/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHJXSNRVVFXCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404408 | |
Record name | 6-(3-phenylpropanoylamino)hexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178622-38-3 | |
Record name | 6-(3-phenylpropanoylamino)hexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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